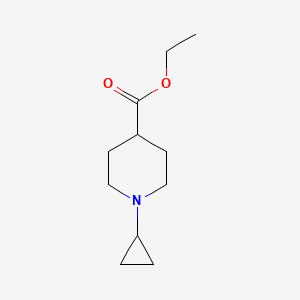![molecular formula C8H8BrN3O B571820 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1310318-42-3](/img/structure/B571820.png)
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit potent inhibitory activity against various kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and checkpoint kinase 1 (CHK1). This compound has also been shown to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of various kinases such as CDKs, GSK-3β, and CHK1. This inhibition results in the disruption of various cellular processes such as cell cycle progression, DNA replication, and DNA damage response. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemische Und Physiologische Effekte
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit various kinases. Additionally, this compound has been reported to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent inhibitory activity against various kinases. This makes it a promising candidate for the development of novel drugs. Additionally, the synthesis method for this compound is relatively easy to perform, and the compound can be obtained in high purity.
However, one of the limitations of using 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity towards normal cells, which may limit its potential applications in drug discovery.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is the development of novel drugs based on this compound. The potent inhibitory activity of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one against various kinases makes it a promising candidate for the development of drugs for the treatment of cancer and inflammatory diseases.
Another future direction is the study of the structure-activity relationship (SAR) of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. By modifying the structure of this compound, it may be possible to enhance its potency and selectivity towards specific kinases.
Conclusion:
In conclusion, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound has been shown to exhibit potent inhibitory activity against various kinases, making it a promising candidate for the development of novel drugs. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to have anticancer and anti-inflammatory activity, further highlighting its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 3,4-dimethyl-1H-pyrazole with 5-bromo-2-chloropyrimidine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to yield 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This synthesis method has been reported to yield a high purity product and is relatively easy to perform.
Eigenschaften
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(2-methylpropyl)carbonimidoyl]-, ethyl ester (9CI)](/img/no-structure.png)
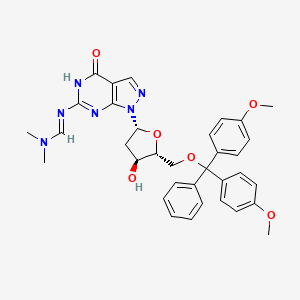
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
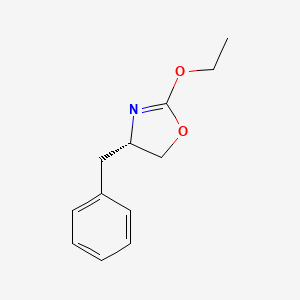
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

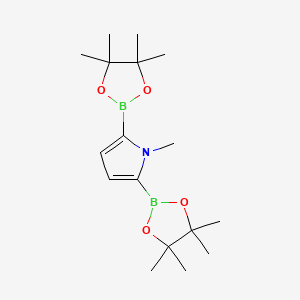
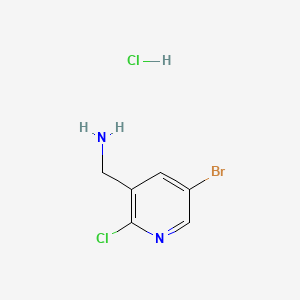
![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

